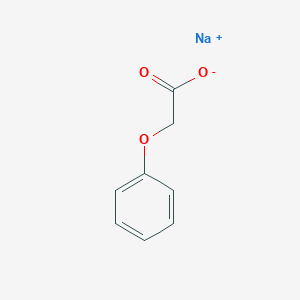

sodium;2-phenoxyacetate

Description

Historical Trajectory and Foundational Research Context

The scientific journey of phenoxyacetic acid and its salts dates back to the late 19th century. The first reported synthesis of phenoxyacetic acid, the parent acid of sodium 2-phenoxyacetate, occurred in 1880. This foundational method involved the reaction of sodium phenolate (B1203915) with sodium chloroacetate (B1199739) in hot water. wikipedia.org This Williamson ether synthesis approach laid the groundwork for the future production of phenoxyacetate (B1228835) derivatives.

A pivotal moment in the history of related compounds came in the 1940s with the discovery and development of phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). wikipedia.orgnih.govencyclopedia.pub These compounds, structural analogues of plant auxins, revolutionized agriculture by selectively controlling broadleaf weeds. wikipedia.orgencyclopedia.pub While not a direct herbicide itself, the study of these compounds spurred further interest in the broader class of phenoxyalkanoic acids, including phenoxyacetic acid and its salts.

Foundational research on sodium 2-phenoxyacetate itself includes detailed studies of its synthesis and structural properties. The preparation is typically achieved by neutralizing phenoxyacetic acid with sodium hydroxide (B78521) or through a one-pot synthesis reacting phenol (B47542) and chloroacetic acid in an excess of sodium hydroxide solution. nih.govgoogle.com A significant step in its characterization was the determination of its crystal structure. X-ray diffraction studies revealed the coordination sphere of the sodium ion and the conformation of the phenoxyacetate anion in the solid state. rsc.orgresearchgate.net

Overview of Research Domains and Significant Contributions

The utility of sodium 2-phenoxyacetate spans several key research domains, primarily as a crucial intermediate in the synthesis of more complex molecules with significant biological activities.

Pharmaceutical Research:

In the pharmaceutical industry, sodium 2-phenoxyacetate serves as a vital precursor. One of its most notable applications is in the fermentation process for the production of Penicillin V. google.comniacet.com It is also employed as a starting material or intermediate in the synthesis of various other pharmaceutical agents. For instance, research has demonstrated its use in creating novel anti-inflammatory drugs. Derivatives of phenoxyacetic acid have been synthesized and evaluated for their selective inhibition of cyclooxygenase-2 (COX-2), a key target in inflammation. nih.govmdpi.com Furthermore, the phenoxyacetate backbone is a common motif in the design of new therapeutic agents, including potential treatments for metabolic disorders. ontosight.aigoogle.com

Agrochemical Research:

Building on the legacy of phenoxy herbicides, sodium 2-phenoxyacetate continues to be relevant in the agrochemical sector. It functions as an intermediate in the manufacture of certain herbicides and plant growth regulators. google.combusinessresearchinsights.comindustrygrowthinsights.com While phenoxyacetic acid itself has weak herbicidal activity, its derivatives are potent agents for weed control. wikipedia.org Research in this area focuses on synthesizing new phenoxyacetate derivatives with improved efficacy and selectivity. mdpi.com Studies have also explored the use of phenoxyacetic acids as plant growth regulators at lower concentrations. researchgate.net

Synthetic Chemistry:

In the broader field of synthetic chemistry, sodium 2-phenoxyacetate is a versatile building block. Its structure, featuring a reactive carboxylic acid group and a stable ether linkage, allows for a variety of chemical modifications. Researchers have utilized it in the synthesis of novel heterocyclic compounds with potential antibacterial properties. For example, a derivative, sodium 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl) phenoxy) acetate (B1210297) (Na-POPA), has been synthesized and investigated for its antibacterial activity. nih.govresearchgate.net

Table 1: Key Research Findings and Contributions of Sodium 2-Phenoxyacetate

| Research Domain | Specific Contribution | Compound(s) Studied | Key Finding |

| Pharmaceuticals | Precursor for Antibiotics | Sodium 2-phenoxyacetate | Used in the fermentation of Penicillin V. google.comniacet.com |

| Anti-inflammatory Agents | Phenoxyacetic acid derivatives | Novel derivatives show selective COX-2 inhibition. nih.govmdpi.com | |

| Antibacterial Agents | Sodium 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl) phenoxy) acetate | Synthesized and showed potential antibacterial activity. nih.govresearchgate.net | |

| Agrochemicals | Herbicide Intermediate | Sodium 2-phenoxyacetate | Intermediate for manufacturing herbicides. google.combusinessresearchinsights.comindustrygrowthinsights.com |

| Plant Growth Regulation | Phenoxyacetic acids | Can act as plant growth regulators at low concentrations. researchgate.net | |

| Synthetic Chemistry | Versatile Building Block | Sodium 2-phenoxyacetate | Used to synthesize various organic compounds. mdpi.com |

Current Research Landscape and Emerging Academic Directions

The contemporary research landscape for sodium 2-phenoxyacetate is characterized by a focus on developing novel applications and improving existing processes. Market analyses indicate a steady growth projection for sodium phenoxyacetate, driven by its demand in the pharmaceutical and agrochemical sectors. businessresearchinsights.comdataintelo.commarketmonitorglobal.com

Current academic and industrial research is exploring several promising avenues:

Advanced Drug Delivery Systems: A significant emerging direction is the incorporation of sodium 2-phenoxyacetate derivatives into advanced drug delivery systems. For instance, researchers have developed pH-responsive hydrogels using natural polymers like gelatin and sodium alginate to carry a novel antibacterial derivative of sodium 2-phenoxyacetate. nih.govresearchgate.net This approach aims to control the release of the active compound, potentially enhancing its therapeutic efficacy.

Novel Bioactive Molecules: The synthesis of new phenoxyacetic acid derivatives with enhanced biological activities remains a vibrant area of research. Recent studies have focused on designing and synthesizing novel phenoxyacetic acid derivatives as highly selective COX-2 inhibitors with improved safety profiles for the treatment of inflammation. nih.govmdpi.com These studies often involve computational modeling to predict the interaction of these new molecules with their biological targets.

Sustainable Chemistry and Green Applications: There is a growing interest in applying the principles of green chemistry to the synthesis and application of phenoxyacetate derivatives. This includes the development of more environmentally friendly synthetic methods and the exploration of novel applications, such as the creation of phenoxyacetate-based ionic liquids for use as multifunctional materials, for example, in the preservation of citrus fruits. researchgate.net

Material Science: The chemical properties of sodium 2-phenoxyacetate make it a candidate for applications in material science. Research is ongoing to explore its use in the production of specialty chemicals, such as adhesives and sealants. dataintelo.com

Properties

IUPAC Name |

sodium;2-phenoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTJBFNYRRZIDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Sodium 2 Phenoxyacetate

Classical and Contemporary Synthesis Pathways of Sodium 2-Phenoxyacetate

The synthesis of sodium 2-phenoxyacetate is primarily achieved through variations of the Williamson ether synthesis. This involves the reaction of a phenolate (B1203915) with a haloacetate, followed by the formation of the sodium salt.

The classical preparation of sodium 2-phenoxyacetate involves a two-step process. First, phenol (B47542) is reacted with sodium hydroxide (B78521) to form sodium phenolate. Separately, chloroacetic acid is neutralized with a base like sodium carbonate or sodium hydroxide to form sodium chloroacetate (B1199739). google.com These two intermediates are then reacted together in an aqueous solution to form sodium 2-phenoxyacetate. google.com The reaction is an Sₙ2 nucleophilic substitution where the phenoxide ion attacks the alpha-carbon of the chloroacetate, displacing the chloride ion.

A more contemporary and streamlined approach involves a one-step reaction. In this method, phenol and chloroacetic acid are added directly to an aqueous solution of sodium hydroxide and heated. google.com The sodium hydroxide serves both to convert phenol into the more nucleophilic sodium phenolate and to neutralize the chloroacetic acid. Using an excess of sodium hydroxide provides the necessary alkaline environment for the reaction to proceed efficiently. google.com

Optimization of this one-pot synthesis focuses on several key parameters to maximize yield and purity. Research and patent literature indicate that the molar ratio of reactants, reaction temperature, and concentration of the sodium hydroxide solution are critical factors. google.com Kinetic studies on the reaction between substituted phenoxyacetate (B1228835) ions and ethyl bromoacetate (B1195939) show that electron-releasing substituents on the phenoxy ring accelerate the reaction, while electron-withdrawing groups retard it, which is consistent with a nucleophilic substitution mechanism. ias.ac.in

Table 1: Optimized Parameters for One-Pot Synthesis of Sodium 2-Phenoxyacetate

| Parameter | Optimized Value/Range | Rationale | Source |

| Molar Ratio (NaOH : Phenol) | 2.5-3.125 : 1 | Ensures complete conversion of phenol to sodium phenolate and provides the necessary alkaline environment for the reaction. | google.com |

| Molar Ratio (Chloroacetic Acid : Phenol) | 1-1.75 : 1 | An excess of chloroacetic acid can help drive the reaction to completion. | google.com |

| Reaction Temperature | 75-95 °C | Provides sufficient energy for the reaction to proceed at an efficient rate without significant decomposition. | google.com |

| NaOH Concentration | 9-25% | A low concentration reduces yield, while a very high concentration leads to poor fluidity of the reaction mixture. | google.com |

| Crystallization Temperature | 25-30 °C | Cooling the solution after the reaction allows for the direct crystallization of the sodium phenoxyacetate product from the reaction mixture. | google.com |

This process boasts a high yield of over 95% and produces a product with a purity exceeding 99%. google.com Traditional methods, which might involve using organic solvents like toluene (B28343), present toxicity and safety hazards (e.g., explosion risk) and are less desirable for industrial production. google.com The one-step aqueous method is therefore safer, more environmentally friendly, and more cost-effective. google.com Process control in related syntheses, such as for 2-methyl-4-chloro-sodium phenoxy acetate (B1210297), involves careful management of reaction temperatures (125-140 °C) and reaction times (8-10 hours) during the etherification step. google.com

Modern synthetic chemistry emphasizes sustainability and the principles of green chemistry. The one-step synthesis of sodium 2-phenoxyacetate aligns with these principles by using water as the reaction solvent. Water is inexpensive, non-toxic, and non-flammable, making the process inherently safer and more environmentally benign compared to methods requiring organic solvents. google.com

Another green approach applicable to the synthesis of phenoxyacetate derivatives is the use of phase transfer catalysis (PTC). PTC allows for reactions between reactants in different phases (e.g., an aqueous phase and an organic phase) by using a phase transfer agent, such as a quaternary ammonium (B1175870) salt. This can enhance reaction rates and eliminate the need for harsh solvents or conditions. revmaterialeplastice.ro These sustainable methods reduce waste, improve safety, and are more economical for industrial applications. google.com

Advanced Synthetic Strategies for Phenoxyacetate Derivatives

The basic phenoxyacetate structure serves as a scaffold for the synthesis of a wide array of derivatives with diverse applications. mdpi.comdataintelo.com Advanced strategies focus on modifying either the aromatic phenoxy ring or the acetate side chain to tune the molecule's properties.

The phenoxy ring can be functionalized by introducing various substituents, which can significantly alter the molecule's biological activity and chemical properties. This is typically achieved by starting the synthesis with an already substituted phenol.

For instance, researchers have synthesized phenoxyacetic acid derivatives by reacting substituted phenols—containing groups like halogens, methyl groups, or formyl (aldehyde) groups—with ethyl bromoacetate or ethyl chloroacetate. mdpi.comresearchgate.net The resulting functionalized ethyl phenoxyacetate can then be hydrolyzed to the corresponding phenoxyacetic acid. mdpi.com Examples include the synthesis of compounds starting from 5-chlorovanillin or other substituted aldehydes to create complex chromanone derivatives that incorporate a functionalized phenoxyacetate moiety. nih.gov

The acetate side chain, with its carboxylic acid group, is a prime site for structural modification. The carboxylic acid can be readily converted into other functional groups such as esters, amides, and hydrazides. mdpi.comresearchgate.net

Esterification: The parent phenoxyacetic acid can be reacted with various alcohols to form esters. The synthesis often starts by creating an ethyl or methyl ester of phenoxyacetic acid by reacting a phenol with ethyl or methyl chloroacetate. researchgate.netunimore.it

Amide and Hydrazide Formation: The carboxylic acid of phenoxyacetic acid can be activated and then reacted with amines or hydrazines to form amides and hydrazides, respectively. mdpi.comresearchgate.net For example, 2,4,5-trichloro-phenoxyacetic acid has been converted to its corresponding hydrazide, which then serves as a precursor for coupling with amino acids to create more complex phenoxy acetamide (B32628) derivatives. mdpi.com In other work, various substituted phenoxyacetic acids were coupled with nicotinic hydrazide or isonicotinic hydrazide to produce novel derivatives. researchgate.net These modifications can lead to compounds with significant biological activities. mdpi.commdpi.com

Table 2: Examples of Synthesized Phenoxyacetate Derivatives with Structural Modifications

| Starting Material (Phenol Derivative) | Modifying Reagent | Modification Type | Resulting Derivative Class | Source |

| Substituted Aldehydes (e.g., 2-hydroxy-5-bromobenzaldehyde) | Ethyl bromoacetate, then Benzohydrazide | Phenoxy Moiety & Acetate Side Chain | Hydrazones of phenoxyacetic acid | mdpi.com |

| 2,4,5-trichlorophenol | Ethyl chloroacetate, then Hydrazine (B178648) hydrate, then Amines | Phenoxy Moiety & Acetate Side Chain | Phenoxy acetamide derivatives | mdpi.com |

| Substituted Phenols | Ethyl chloroacetate, then Sodium hydroxide | Phenoxy Moiety | Substituted phenoxyacetic acids | researchgate.net |

| Phenoxyacetic acids | Nicotinic hydrazide / Isonicotinic hydrazide | Acetate Side Chain | N'-(2-phenoxyacetyl)nicotinohydrazides | researchgate.net |

| Phenol | Ethyl bromoacetate, then Sodium borohydride | Acetate Side Chain | 2-phenoxyethan-1-ol | unimore.it |

| 4-hydroxyazobenzene | Ethyl chloroacetate, then Hydrolysis | Phenoxy Moiety | Phenylazophenoxyacetic acids | revmaterialeplastice.ro |

Stereoselective Synthesis of Enantiomeric Analogues

The development of stereoselective synthetic routes to access enantiomerically pure or enriched analogues of 2-phenoxyacetic acid is a significant area of research, primarily driven by the often-stereospecific interactions of chiral molecules in biological systems. While the final conversion to the sodium salt is a straightforward acid-base reaction, the critical step lies in the enantioselective synthesis or resolution of the parent acid or its derivatives. Key methodologies include classical resolution using chiral resolving agents, the application of chiral auxiliaries, and enzymatic kinetic resolution.

Classical Resolution with Chiral Amines: A well-established method for separating enantiomers of a racemic carboxylic acid, such as 2-phenoxyacetic acid, involves the formation of diastereomeric salts with a chiral amine. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization. For instance, chiral naphthylalkylamines have been effectively used for the resolution of α-(phenoxy)phenylacetic acid derivatives. nih.gov The choice of the chiral amine and the crystallization solvent are crucial factors that determine the efficiency of the resolution. google.com After separation, the desired enantiomer of the acid can be recovered from the diastereomeric salt by treatment with a strong acid, followed by extraction. The resulting enantiomerically enriched 2-phenoxyacetic acid can then be converted to its sodium salt.

Chiral Auxiliaries: Another powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. This approach entails the covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent diastereoselective transformation. For example, (R)-pantolactone has been employed as a chiral auxiliary in the synthesis of (S)-2-aryloxy carboxylic acids. saudijournals.com The auxiliary guides the stereochemical outcome of the reaction, and after the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. This method offers a high degree of stereocontrol.

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution relies on the ability of enzymes, such as lipases or proteases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. For instance, the chemoenzymatic synthesis of enantioenriched (R)- and (S)-aryloxyalkanoic herbicides has been demonstrated, showcasing the potential of this approach. innovareacademics.in Penicillin G acylase has also been utilized for the enantioselective synthesis of related phenylacetamides, where the enzyme's selectivity is influenced by the choice of acyl donor. nih.gov These biocatalytic methods can provide high enantiomeric excess (ee) under mild reaction conditions.

The following table summarizes key aspects of these stereoselective approaches.

| Method | Principle | Key Reagents/Components | Advantages |

| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral amines (e.g., naphthylalkylamines) | Well-established, scalable. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. | (R)-pantolactone | High stereocontrol. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | Lipases, Penicillin G acylase | High enantioselectivity, mild conditions, environmentally friendly. |

Heterocyclic Ring System Incorporation

The incorporation of heterocyclic ring systems into the 2-phenoxyacetate scaffold is a widely explored synthetic avenue to generate novel derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule. The synthesis of such derivatives typically involves the reaction of a suitably functionalized phenoxyacetic acid or its precursor with reagents that enable the construction of the desired heterocyclic ring.

Pyrazole (B372694) Derivatives: Phenoxyacetic acid derivatives containing a pyrazole ring have been synthesized through various routes. One common method involves the condensation of a chalcone (B49325) derived from a substituted phenoxyacetic acid with a hydrazine derivative. For example, substituted phenoxyacetic acid-derived pyrazolines have been prepared by reacting 2-{4-[3-(2,4-dihydroxyphenyl)-3-oxo-1-propenyl]-2-methoxyphenoxy}acetic acid with different acid hydrazides. researchgate.net Another approach involves the reaction of a hydrazide of a phenoxyacetic acid with a 1,3-dicarbonyl compound, such as acetylacetone, to form the pyrazole ring. nih.gov

Thiazole (B1198619) Derivatives: The synthesis of thiazole-containing phenoxyacetic acid derivatives often utilizes the Hantzsch thiazole synthesis or variations thereof. A typical procedure involves the reaction of a thioamide with an α-haloketone. For instance, a phenoxy thiazole derivative has been synthesized by coupling 2-(2,4-difluorophenoxy)acetic acid with 2-amino-4-(4-bromophenyl)thiazole. researchgate.net Another example is the synthesis of (2-methyl-4-[4-methyl-2-(4-trifluoromethylphenyl)-thiazole-5-ylmethylsulfanyl]phenoxy)acetic acid, which involves the S- and O-alkylation of mercaptocresol with thiazolyl methyl chloride and ethyl bromoacetate, respectively.

1,3,4-Oxadiazole (B1194373) Derivatives: Derivatives of 2-phenoxyacetic acid incorporating a 1,3,4-oxadiazole ring are commonly synthesized from a phenoxyacetic acid hydrazide precursor. The hydrazide can be cyclized with various reagents to form the oxadiazole ring. For example, refluxing the hydrazide with formic acid yields the parent 1,3,4-oxadiazole. Alternatively, reaction with carbon disulfide in the presence of a base leads to the formation of a 1,3,4-oxadiazole-2-thione.

1,2,4-Triazole Derivatives: The synthesis of 1,2,4-triazole-containing phenoxyacetic acid derivatives can be achieved through several methods. One route involves the reaction of a phenoxyacetic acid with a bromo-triazole derivative, such as 2-bromo-4,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentan-3-one. Another strategy involves the formation of bis-[4-amino-5-mercapto-1,2,4-triazol-3-ylmethyleneoxy]phenylenes from bis-phenoxyacetic acids and thiocarbohydrazide (B147625) in a one-pot synthesis.

The table below provides a summary of synthetic approaches for incorporating these heterocyclic rings.

| Heterocyclic Ring | General Synthetic Approach | Starting Materials from Phenoxyacetic Acid |

| Pyrazole | Condensation of a phenoxyacetyl-derived chalcone with hydrazines. | 2-{4-[3-(Aryl)-3-oxo-1-propenyl]-phenoxy}acetic acid |

| Reaction of a phenoxyacetic acid hydrazide with a 1,3-dicarbonyl compound. | Hydrazide of phenoxyacetic acid | |

| Thiazole | Coupling of a phenoxyacetic acid with an amino-thiazole. | Phenoxyacetic acid |

| S- and O-alkylation of a mercaptophenol with a thiazolyl halide and a haloacetate. | Mercaptophenol, Thiazolyl methyl chloride, Ethyl bromoacetate | |

| 1,3,4-Oxadiazole | Cyclization of a phenoxyacetic acid hydrazide. | Hydrazide of phenoxyacetic acid |

| 1,2,4-Triazole | Reaction of a phenoxyacetic acid with a bromo-triazole derivative. | Phenoxyacetic acid |

| Reaction of a bis-phenoxyacetic acid with thiocarbohydrazide. | bis-Phenoxyacetic acid |

Spectroscopic and Diffractional Characterization in Academic Investigations

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of sodium 2-phenoxyacetate.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments

The FT-IR spectrum of sodium 2-phenoxyacetate is characterized by a series of distinct absorption bands that correspond to the vibrational frequencies of its constituent bonds. A key feature in the spectrum is the absence of the broad ν(OH) band, which is characteristic of the parent phenoxyacetic acid. This, along with the disappearance of the C=O band typically found between 1703 and 1736 cm⁻¹, confirms the deprotonation of the carboxylic acid group and the formation of the sodium salt. semanticscholar.org

The most prominent bands in the FT-IR spectrum are associated with the carboxylate group (COO⁻). The asymmetric stretching vibration, νₐₛ(COO⁻), and the symmetric stretching vibration, νₛ(COO⁻), are particularly diagnostic. In addition to the carboxylate vibrations, the spectrum shows characteristic bands for the aromatic ring and the ether linkage. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group is observed at lower wavenumbers. semanticscholar.org

Table 1: FT-IR Spectral Data and Band Assignments for Sodium 2-phenoxyacetate

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3060 | ν(C-H) | Aromatic C-H stretch |

| ~2925 | νₐₛ(CH₂) | Asymmetric CH₂ stretch |

| ~1605 | νₐₛ(COO⁻) | Asymmetric COO⁻ stretch |

| ~1590, ~1490 | ν(C=C) | Aromatic ring stretching |

| ~1410 | νₛ(COO⁻) | Symmetric COO⁻ stretch |

| ~1300 | β(COO⁻) | In-plane COO⁻ deformation |

| ~1240 | ν(O-CH₂) | O-CH₂ stretch |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions.

Raman Spectroscopy Characterization and Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR analysis. The Raman spectrum of sodium 2-phenoxyacetate also shows characteristic bands for the aromatic system and the carboxylate group. semanticscholar.org The symmetric stretching vibration of the carboxylate group, νₛ(COO⁻), often gives a strong signal in the Raman spectrum. Vibrations of the aromatic ring, such as the ring breathing modes, are also typically prominent. semanticscholar.org

Analysis of the Raman spectrum helps in assigning vibrational modes that may be weak or inactive in the FT-IR spectrum. semanticscholar.org The combination of both FT-IR and Raman data allows for a more complete and reliable assignment of the fundamental vibrational modes of the molecule.

Table 2: Raman Spectral Data and Vibrational Mode Assignments for Sodium 2-phenoxyacetate

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3065 | ν(C-H) | Aromatic C-H stretch |

| ~1600 | ν(C=C) | Aromatic ring stretching |

| ~1420 | νₛ(COO⁻) | Symmetric COO⁻ stretch |

| ~1245 | ν(O-CH₂) | O-CH₂ stretch |

| ~1000 | Aromatic ring breathing |

Note: The exact positions and relative intensities of Raman bands can vary.

Comparative Spectroscopic Studies with Phenoxyacetic Acid and Related Salts

When comparing the vibrational spectra of sodium 2-phenoxyacetate with its parent compound, phenoxyacetic acid, significant differences are observed, primarily in the regions associated with the carboxylic acid group. semanticscholar.org

Carboxyl Group vs. Carboxylate Group: The most notable change is the disappearance of the strong, broad O-H stretching band (around 3000 cm⁻¹) and the C=O stretching band (around 1700-1730 cm⁻¹) of the carboxylic acid in the spectrum of the sodium salt. semanticscholar.org These are replaced by the strong asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1605 cm⁻¹ and 1410 cm⁻¹, respectively. semanticscholar.org

Aromatic System: The formation of the salt also influences the electronic distribution within the aromatic ring, leading to shifts in the positions and changes in the intensities of the aromatic C=C and C-H vibrational bands. semanticscholar.org

Alkyl Chain: Changes are also noted in the alkyl chain part of the molecule. For instance, in the IR spectrum of sodium phenoxyacetate (B1228835), the wavenumbers of the asymmetric CH₂ stretching and the O-CH₂ stretching bands shift to higher values, while the symmetric CH₂ stretching band shifts to a lower value compared to phenoxyacetic acid. semanticscholar.org

These spectral shifts provide clear evidence of the salt formation and can be used to study the interaction between the sodium cation and the phenoxyacetate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for confirming the molecular structure of sodium 2-phenoxyacetate by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of sodium 2-phenoxyacetate provides a distinct fingerprint of the proton environments within the molecule. The spectrum typically shows signals corresponding to the aromatic protons and the methylene protons.

The protons on the aromatic ring appear as a complex multiplet in the downfield region, generally between 6.8 and 7.4 ppm. Their specific chemical shifts and coupling patterns depend on their position (ortho, meta, para) relative to the ether linkage. The methylene protons (O-CH₂) adjacent to the carboxylate group typically appear as a singlet further upfield, usually in the range of 4.4 to 4.7 ppm. The integration of these signals confirms the ratio of aromatic to methylene protons. semanticscholar.org

Compared to phenoxyacetic acid, all proton signals in sodium 2-phenoxyacetate are shifted to lower ppm values (diamagnetically shifted), which is a characteristic tendency for molecules where a decrease in aromaticity is observed upon salt formation. semanticscholar.org

Table 3: ¹H NMR Spectral Data for Sodium 2-phenoxyacetate

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.2 - 7.4 | Multiplet | Aromatic protons (ortho, meta) |

| ~6.8 - 7.0 | Multiplet | Aromatic protons (para) |

Note: Chemical shifts are typically referenced to an internal standard like TMS and can vary depending on the solvent used (e.g., DMSO-d₆).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments in sodium 2-phenoxyacetate. The spectrum will show distinct signals for the carboxylate carbon, the aromatic carbons, and the methylene carbon.

The carboxylate carbon (COO⁻) is typically the most downfield signal, appearing around 170-175 ppm. The aromatic carbons resonate in the region of approximately 114 to 158 ppm. The carbon attached to the ether oxygen (ipso-carbon) is the most deshielded of the aromatic carbons. The methylene carbon (O-CH₂) signal appears further upfield, usually around 65-70 ppm. Similar to the ¹H NMR spectrum, the ¹³C NMR signals for sodium 2-phenoxyacetate are generally shifted to lower ppm values compared to phenoxyacetic acid. semanticscholar.org

Table 4: ¹³C NMR Spectral Data for Sodium 2-phenoxyacetate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172 | Carboxylate carbon (COO⁻) |

| ~158 | Aromatic carbon (C-O) |

| ~129 | Aromatic carbons (meta) |

| ~121 | Aromatic carbon (para) |

| ~114 | Aromatic carbons (ortho) |

Note: Chemical shifts are referenced to an internal standard and can be influenced by the solvent.

Multi-dimensional NMR Techniques for Complex Structural Determination

While one-dimensional NMR provides fundamental information, multi-dimensional NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the complete bonding network, especially in complex molecules. wikipedia.orgiajps.com For a molecule like the phenoxyacetate anion, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are coupled to each other, typically through two or three bonds. In the phenoxyacetate anion, a COSY spectrum would show correlations between the aromatic protons on the phenyl ring, confirming their ortho, meta, and para relationships. For instance, the proton ortho to the ether linkage would show a cross-peak with its adjacent meta proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.org It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene (–CH₂–) protons to their specific carbon.

Although specific multi-dimensional NMR studies for sodium 2-phenoxyacetate are not extensively documented in public literature, data for the parent phenoxyacetic acid is available and serves as a reliable proxy for interpreting the anionic component. bmrb.iochemicalbook.com These techniques collectively allow for a complete and confident assignment of the molecular skeleton.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of the neutral sodium 2-phenoxyacetate (C₈H₇NaO₃) is 174.02928836 Da. nih.gov HRMS analysis of the phenoxyacetate anion (C₈H₇O₃⁻) would yield a measured mass-to-charge ratio (m/z) extremely close to its theoretical value of 151.0400, thereby confirming its elemental composition of C₈H₇O₃. This high degree of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different chemical formulas.

Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to analyze salts like sodium 2-phenoxyacetate. In ESI, the compound is typically observed as its constituent ions. In negative ion mode ESI-MS, the phenoxyacetate anion ([M-Na]⁻) would be detected at an m/z corresponding to its molecular weight (approx. 151 u).

Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the ion and elucidate its structure. researchgate.net The fragmentation of the molecular ion is not random; it proceeds through predictable pathways that result in stable daughter ions and neutral losses. chemguide.co.ukslideshare.net

For the phenoxyacetate anion (m/z 151), a plausible fragmentation pathway would involve:

Loss of CO₂: A common fragmentation for carboxylates is the neutral loss of carbon dioxide (44 Da), leading to the formation of a phenoxymethyl (B101242) anion (C₇H₇O⁻) at m/z 107.

Formation of the Phenoxide Ion: Cleavage of the ether bond can result in the formation of the highly stable phenoxide ion (C₆H₅O⁻) at m/z 93, with the neutral loss of ketene (B1206846) (C₂H₂O, 42 Da). This is often a dominant peak due to the stability of the resulting anion.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment (m/z) | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|---|

| 151.04 | [C₇H₇O]⁻ (Phenoxymethyl anion) | 107.05 | CO₂ | 44.00 |

| 151.04 | [C₆H₅O]⁻ (Phenoxide ion) | 93.03 | C₂H₂O (Ketene) | 42.01 |

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

The crystal structure of sodium 2-phenoxyacetate has been determined, specifically in its hemihydrate form (Na⁺·C₈H₇O₃⁻·0.5H₂O). iucr.orgresearchgate.net The structure was first solved using X-ray photography and later redetermined with higher precision at a low temperature (160 K). iucr.org The compound crystallizes in the monoclinic space group C2/c. researchgate.net In this structure, the sodium ion is coordinated to six oxygen atoms in a distorted octahedral geometry. iucr.orgresearchgate.net Five of these oxygens come from four different phenoxyacetate anions, and the sixth is from a water molecule. researchgate.net

| Parameter | Value |

|---|---|

| Formula | Na⁺·C₈H₇O₃⁻·0.5H₂O |

| Molecular Weight | 183.13 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 34.149 (11) |

| b (Å) | 7.654 (3) |

| c (Å) | 6.144 (2) |

| β (°) | 98.02 (3) |

| Volume (ų) | 1590.2 (10) |

| Z (formula units/cell) | 8 |

The crystal packing of sodium 2-phenoxyacetate hemihydrate is characterized by a distinctive ribbon-like structure. iucr.org The core of this structure is formed by Na–O coordination bonds, creating a ribbon that runs parallel to the researchgate.net crystallographic direction. iucr.org Within this ribbon, Na₂O₂ square units are present, half of which are bridged by the water molecules that lie across twofold rotation axes. iucr.orgresearchgate.net

Co-crystallization Phenomena and Hydrogen Bonding Networks

In the realm of crystal engineering, the study of co-crystallization and the resultant hydrogen bonding networks provides deep insights into the supramolecular assembly of chemical compounds. For sodium;2-phenoxyacetate, investigations have revealed its participation in forming intricate crystalline structures, notably through co-crystallization with its conjugate acid, phenoxyacetic acid. This phenomenon gives rise to a distinct co-crystal, sodium hydrogen bis(phenoxyacetate), which has been a subject of detailed spectroscopic and diffractional analysis.

A significant example of this is the formation of sodium hydrogen bis(phenoxyacetate) (Na⁺·H⁺·2C₈H₇O₃⁻) researchgate.netresearchgate.net. This co-crystal presents a noteworthy instance of a short, strong hydrogen bond, a feature of considerable interest in structural chemistry.

Detailed Research Findings

Diffraction studies have been pivotal in elucidating the precise solid-state arrangement of sodium hydrogen bis(phenoxyacetate). X-ray diffraction analysis has confirmed the formation of a co-crystal where the sodium cation, a proton, and two phenoxyacetate anions are present in the asymmetric unit researchgate.net. The anions and the sodium atoms are positioned across twofold axes within the crystal lattice researchgate.netnih.gov.

The most striking feature of this co-crystal is the presence of a short "Speakman-type" hydrogen bond between the two phenoxyacetate moieties researchgate.netnih.gov. This type of hydrogen bond is characterized by a very short distance between the two oxygen atoms of the carboxylate groups, indicating a strong interaction. In the case of sodium hydrogen bis(phenoxyacetate), the O···O distance is reported to be 2.413 (2) Å researchgate.netnih.gov. This is significantly shorter than a typical O-H···O hydrogen bond, suggesting a high degree of proton sharing between the two phenoxyacetate anions.

Spectroscopic investigations, including FT-IR, Raman, and NMR spectroscopy, alongside density functional theory (DFT) calculations, have further corroborated the structural findings for sodium phenoxyacetate and its derivatives. These studies highlight the changes in vibrational frequencies and chemical shifts upon the formation of the sodium salt from phenoxyacetic acid. For instance, the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) in sodium phenoxyacetate are distinctly different from the carboxylic acid group (COOH) of the free acid, providing a clear spectroscopic marker for salt formation semanticscholar.org. These techniques are invaluable for characterizing the hydrogen bonding environment within the crystal lattice.

In the related structure of sodium phenoxyacetate hemihydrate, the sodium ions are surrounded by a distorted octahedron of oxygen atoms, with five contributed by four phenoxyacetate ions and the sixth from a water molecule researchgate.netresearchgate.net. The structure is organized into ribbon-like Na-O cores researchgate.netiucr.org. This arrangement demonstrates the coordinating preferences of the sodium ion and the role of water in stabilizing the crystal lattice through hydrogen bonds.

Data Tables

The crystallographic data for sodium hydrogen bis(phenoxyacetate) provides a quantitative basis for understanding its structure.

Table 1: Crystallographic Data for Sodium Hydrogen bis(phenoxyacetate)

| Parameter | Value |

| Chemical Formula | Na⁺·H⁺·2C₈H₇O₃⁻ |

| O···O distance | 2.413 (2) Å |

| Special Feature | Speakman-type H-bond |

| Crystal Symmetry | Anions and Na atoms lie across twofold axes |

Data sourced from Evans et al. (2001) researchgate.netnih.gov.

The analysis of bond lengths and angles within the phenoxyacetate anion in its salt and co-crystal forms reveals subtle but significant changes upon coordination and hydrogen bonding. For example, in sodium phenoxyacetate hemihydrate, the C-O distances within the carboxylate group are identical [1.251 (3) Å], which is indicative of delocalization of the negative charge across the COO⁻ group iucr.org.

Computational Chemistry and Theoretical Modeling of Sodium 2 Phenoxyacetate

Quantum Chemical Calculations for Electronic Structure

The electronic structure of a molecule governs its chemical properties and reactivity. Quantum chemical calculations are essential tools for elucidating this structure with high precision.

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations of molecular systems due to its favorable balance of accuracy and computational cost. For sodium 2-phenoxyacetate and related compounds, the B3LYP hybrid functional is commonly employed. mdpi.comsemanticscholar.org This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is critical for the accuracy of DFT calculations. For phenoxyacetic acid and its sodium salt, a Pople-style basis set, specifically 6-311++G**, is often selected. semanticscholar.org The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions () allow for greater flexibility in describing the shape of electron orbitals, which is crucial for representing chemical bonds accurately. Optimized geometrical structures for sodium phenoxyacetate (B1228835) have been successfully calculated using the B3LYP/6-311++G method. semanticscholar.org

While DFT is a powerful tool, post-Hartree-Fock methods are employed when higher accuracy is required, particularly for calculating electron correlation effects. wikipedia.orgwikipedia.org The Hartree-Fock (HF) method itself is a foundational ab initio approach but neglects the instantaneous interactions between electrons, treating them only in an average way. wikipedia.orgststephens.net.in The energy difference between the exact energy and the HF energy is known as the correlation energy. ststephens.net.in

Post-Hartree-Fock methods systematically improve upon the HF approximation to recover this correlation energy. wikipedia.orgststephens.net.in Common approaches include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgepfl.ch MP2, the second-order correction, is a widely used and computationally efficient method that often provides significant improvement over HF for structural parameters. ststephens.net.inepfl.ch

Configuration Interaction (CI): CI methods express the true many-electron wavefunction as a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. wikipedia.orgststephens.net.in While full CI is the exact solution within a given basis set, it is computationally intractable for all but the smallest systems. epfl.ch Truncated CI methods, such as CISD (including single and double excitations), offer a balance of accuracy and feasibility.

Coupled Cluster (CC) Theory: CC methods provide a size-consistent approach to electron correlation and are considered one of the most accurate methods available. wikipedia.orgststephens.net.in Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, are often referred to as the "gold standard" in computational chemistry for their high accuracy.

These methods are more computationally demanding than DFT but are indispensable for obtaining highly accurate energetic and property predictions. wikipedia.org

Molecular Geometry and Conformational Analysis

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule and to explore different possible conformations.

Computational methods, particularly DFT, are used to find the optimized geometry of sodium 2-phenoxyacetate by locating the minimum on the potential energy surface. semanticscholar.org This process involves adjusting the positions of the atoms until the forces on them are negligible, resulting in the most stable, lowest-energy structure. The calculations for phenoxyacetic acid derivatives show that the final molecular structure and the distribution of electronic charge are key determinants of their properties. researchgate.net For related phenoxyacetate ligands, studies have shown they can adopt a synplanar conformation, similar to that of uncoordinated phenoxyacetic acid. researchgate.net

The optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. A low-temperature (160 K) redetermination of the crystal structure of sodium phenoxyacetate hemihydrate provides precise experimental values. researchgate.netiucr.org

In the carboxylate group (CO₂⁻) of the crystalline structure, the two C-O bond distances are identical. iucr.org Distortions from the ideal 120° trigonal angle are observed, which are attributed to the steric requirements of the side chain. iucr.org

Table 1: Selected Experimental Bond Distances and Angles for Sodium Phenoxyacetate Hemihydrate

| Parameter | Atom(s) | Value |

| Bond Length | C2—O3 | 1.251 (3) Å |

| C2—O2 | 1.251 (3) Å | |

| Bond Angle | O3–C2–C3 | 113.6 (2) ° |

| O2–C2–C3 | 119.0 (2) ° | |

| C15–C10–O1 | 123.3 (2) ° | |

| C11–C10–O1 | 116.4 (2) ° |

Data sourced from the crystallographic study of sodium phenoxyacetate hemihydrate. iucr.org

Electronic Properties and Reactivity Descriptors

Quantum chemical calculations provide valuable data on the electronic properties and reactivity of molecules. For phenoxyacetic acid derivatives, calculations based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

From these frontier orbital energies, several key reactivity descriptors can be calculated: mdpi.com

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (E_LUMO - E_HOMO), which is an indicator of chemical reactivity.

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property/Descriptor | Description |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

| Energy Gap (ΔE) | An indicator of molecular stability and reactivity. |

| Ionization Potential | The energy required to remove an electron. |

| Electron Affinity | The energy released when an electron is added. |

| Electronegativity | The ability to attract electrons in a chemical bond. |

| Chemical Hardness/Softness | Resistance to deformation of the electron cloud. |

| Electrophilicity Index | A measure of a molecule's propensity to act as an electrophile. |

| Atomic Charges | Distribution of electron density among the atoms in the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

These descriptors are commonly calculated for phenoxyacetic acid and its derivatives using DFT methods to analyze their chemical behavior. mdpi.comsemanticscholar.org

Atomic Charge Distribution Analysis (e.g., Mulliken, NPA, APT, MK, ChelpG)

The distribution of electron density across the atoms of sodium 2-phenoxyacetate is a fundamental property that governs its reactivity and intermolecular interactions. To obtain a comprehensive understanding of this distribution, various population analysis methods have been employed, including Mulliken, Natural Population Analysis (NPA), Atomic Polar Tensor (APT), Merz-Singh-Kollman (MK), and Charges from Electrostatic Potentials using a Grid-based method (ChelpG).

These methods provide insights into the partial atomic charges, revealing the electrostatic nature of the molecule. While the specific numerical values from a comprehensive study are not fully detailed in the available literature, the Natural Population Analysis (NPA) method indicates a significant redistribution of charge upon the formation of the sodium salt from phenoxyacetic acid. The analysis shows a clear separation of charge, with the sodium ion carrying a positive charge and the phenoxyacetate moiety bearing a negative charge, primarily localized on the carboxylate group.

Table 1: Conceptual Representation of Atomic Charge Distribution Methods

| Method | Brief Description |

|---|---|

| Mulliken | Partitions the total electron population among the atoms based on the basis functions used in the calculation. |

| NPA | Uses natural atomic orbitals to assign charges, often considered more robust and less basis-set dependent than Mulliken charges. |

| APT | Derives charges from the derivatives of the dipole moment with respect to nuclear coordinates, related to infrared intensities. |

| MK | Fits charges to reproduce the molecular electrostatic potential at a series of points on a surface surrounding the molecule. |

| ChelpG | Also fits charges to the electrostatic potential, but uses a grid-based approach to select the points. |

Aromaticity Indices: Geometric and Magnetic Assessments

The aromatic character of the phenyl ring in sodium 2-phenoxyacetate is a key determinant of its stability and reactivity. Aromaticity can be quantified using various computational indices that assess both geometric and magnetic criteria.

Geometric indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), evaluate the degree of bond length equalization within the ring. Magnetic indices, like the Nucleus-Independent Chemical Shift (NICS), probe the magnetic shielding at the center of the ring, where negative values are indicative of aromatic character.

Table 2: Aromaticity Indices and Their Implications for Sodium 2-Phenoxyacetate

| Index | Type | Indication for Sodium 2-Phenoxyacetate |

|---|---|---|

| HOMA | Geometric | A decrease in the HOMA value compared to the parent acid would suggest a decrease in aromaticity. |

| NICS | Magnetic | A less negative NICS value compared to the parent acid confirms a reduction in the aromatic character of the phenyl ring. |

Dipole Moments and Polarizability Calculations

Table 3: Conceptual Dipole Moment and Polarizability Data

| Parameter | Description | Expected Trend for Sodium 2-Phenoxyacetate |

|---|---|---|

| Dipole Moment (Debye) | A vector quantity measuring the separation of positive and negative charges. | A significant value is expected due to the ionic Na-O bond and the polar C-O bonds. |

| Polarizability (α) | The measure of the deformability of the electron cloud in an electric field. | The presence of the aromatic ring and carboxylate group suggests a notable polarizability. |

Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Indices (e.g., Electrophilicity)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

From the energies of the HOMO and LUMO, several global reactivity indices can be derived. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a small HOMO-LUMO gap and a high electrophilicity index would suggest a molecule that is more reactive. While specific DFT calculations for the HOMO-LUMO gap and global reactivity indices of sodium 2-phenoxyacetate are not detailed in the primary literature found, these parameters are crucial for predicting its behavior in chemical reactions.

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ2 / 2η (where μ = -χ) | Quantifies the ability of a molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

For sodium 2-phenoxyacetate, the MEP map would be expected to show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylate group, indicating their suitability for interacting with electrophiles or cations. Conversely, regions of positive potential (typically colored blue) would be expected near the sodium ion and potentially the hydrogen atoms of the phenyl ring. This visual tool provides a clear and intuitive picture of the charge distribution and its implications for chemical reactivity.

Theoretical Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra (IR, Raman) and Correlation with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. Theoretical calculations, specifically using the B3LYP method with the 6-311++G** basis set, have been used to simulate the vibrational spectra of sodium 2-phenoxyacetate.

These theoretical calculations yield wavenumbers and intensities for the various vibrational modes, which can be compared with experimental FT-IR and Raman spectra. A strong correlation has been found between the calculated and experimentally obtained wavenumbers, with correlation coefficients (R²) of 0.9990 for the IR spectrum and 0.9975 for the Raman spectrum. This excellent agreement allows for a detailed and reliable assignment of the experimental spectral bands to specific molecular vibrations.

Upon formation of the sodium salt, distinct changes are observed in the vibrational spectra when compared to phenoxyacetic acid. Notably, characteristic bands for the carboxylic acid group, such as the C=O stretching and O-H bending vibrations, are absent in the spectrum of the sodium salt. Instead, new bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) appear.

Furthermore, shifts in the wavenumbers of the aromatic ring vibrations are observed. For instance, in both the IR and Raman spectra, some aromatic bands shift to higher wavenumbers in sodium 2-phenoxyacetate compared to the free acid. Changes are also noted in the alkyl chain portion of the molecule, with the asymmetric CH₂ stretching and O-CH₂ stretching bands shifting to higher values in the IR spectrum of the sodium salt. These theoretically supported observations provide a detailed picture of the structural and electronic changes that occur upon salt formation.

Table 5: Comparison of Key Vibrational Modes in Phenoxyacetic Acid and Sodium 2-Phenoxyacetate

| Vibrational Mode | Phenoxyacetic Acid | Sodium 2-Phenoxyacetate |

|---|---|---|

| ν(C=O) | Present | Absent |

| ν(OH) | Present (broad band) | Absent |

| νas(COO⁻) | Absent | Present |

| νs(COO⁻) | Absent | Present |

| Aromatic Ring Vibrations | - | Shifts to higher/lower wavenumbers |

| νas(CH₂) and ν(O-CH₂) (IR) | - | Shift to higher values |

Calculated Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations is a powerful tool for structural elucidation and the validation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within Density Functional Theory (DFT), is a highly reliable approach for calculating the magnetic shielding tensors of nuclei. imist.ma This method is known to produce satisfactory chemical shifts for various nuclei in larger molecules. imist.ma

A theoretical study on sodium phenoxyacetate using DFT at the B3LYP/6-311++G** level of theory has provided calculated values for both ¹H and ¹³C NMR chemical shifts. semanticscholar.org When compared with experimental data, these calculated parameters show a strong linear correlation, validating the accuracy of the computational approach. semanticscholar.org The correlation coefficient (R²) for the ¹H NMR spectra was found to be 0.9868, and for the ¹³C NMR spectra, it was 0.9035. semanticscholar.org This good agreement underscores the utility of the GIAO-DFT method in characterizing the electronic environment of the molecule. semanticscholar.org

Below is a comparison of the experimental and theoretically calculated NMR chemical shifts for sodium 2-phenoxyacetate.

Interactive Table: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for Sodium 2-Phenoxyacetate

Select the nucleus to see the corresponding chemical shift data.

Data sourced from Mianowska et al. (2015). semanticscholar.org

Influence of Counterions and Solvent Effects on Molecular Behavior

Impact of Sodium Cation on Phenoxyacetate Anion Electronic System

The presence of the sodium (Na⁺) counterion has a quantifiable impact on the electronic structure of the phenoxyacetate anion. This influence is primarily electrostatic, stemming from the interaction between the positive charge of the cation and the negatively charged carboxylate group (COO⁻). researchgate.net Computational studies analyzing atomic charges reveal that the formation of the sodium salt leads to a significant change in the charge distribution compared to the free phenoxyacetic acid. semanticscholar.org Specifically, the total negative charge calculated for the carboxylate group increases, indicating a localization of electron density in this region due to the presence of the Na⁺ ion. semanticscholar.org

This electrostatic interaction dictates how the cation associates with the anion in a solution. Studies on similar systems show that alkali metal cations like Na⁺ tend to form solvent-separated or solvent-shared ion pairs with carboxylate headgroups rather than direct contact pairs. researchgate.net This means the cation remains hydrated while interacting with the anion. researchgate.net The charge density of Na⁺ influences how tightly it binds to surrounding water molecules, which in turn affects its proximity and interaction strength with the phenoxyacetate anion. osu.edu This modulation of the anion's electronic environment directly affects its chemical and spectroscopic properties. semanticscholar.org

Implicit and Explicit Solvent Models in Theoretical Calculations

Theoretical calculations of molecules in solution must account for the effects of the solvent, which can be achieved using either implicit or explicit solvent models. The choice of model impacts the computational cost and the level of detail obtained.

Explicit solvent models take an atomistic approach by including a number of individual solvent molecules surrounding the solute in the simulation. nih.gov This method allows for the direct modeling of specific interactions, such as the hydrogen bonds that would form between water molecules and the oxygen atoms of the phenoxyacetate's carboxylate group. nih.gov Although explicit models offer a much higher level of detail and are crucial for studying the dynamics of the solvation shell, they are computationally far more demanding. nih.gov

For a charged species like the phenoxyacetate anion, accurately modeling solvation is critical. rsc.org Explicit models are necessary to understand the structure of the hydration shell, while implicit models can provide a good first approximation of the molecule's behavior in various solvents. rsc.org

Interactive Table: Comparison of Solvent Models in Computational Chemistry

Select a feature to see a comparison between implicit and explicit solvent models.

Biological Activities and Molecular Mechanisms of Sodium 2 Phenoxyacetate Derivatives

Structure-Activity Relationship (SAR) Elucidation for Bioactive Analogues

The biological potency and selectivity of sodium 2-phenoxyacetate derivatives are intricately linked to their chemical structures. The elucidation of structure-activity relationships (SAR) is crucial for understanding how different functional groups and structural motifs influence their interaction with biological targets, thereby guiding the optimization of lead compounds.

The modification of the phenoxyacetic acid core has been a key strategy in developing selective inhibitors of enzymes such as cyclooxygenase-2 (COX-2). Research has shown that the nature and position of substituents on the aryl rings are critical determinants of inhibitory activity. For instance, in the development of selective COX-2 inhibitors, highly selective compounds often share a common structural feature: a core ring with two attached aryl groups. nih.govmdpi.com

One strategy involves integrating specific chemical patterns, such as hydrophobic di-aryl groups, where one ring contains a bromo-substitution at the para-position, to enhance affinity for the COX-2 active site. nih.govmdpi.com The presence of a carboxylic acid function is a common characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. researchgate.net However, its replacement or modification can significantly alter selectivity. For example, some potent COX-2 inhibitors feature structures that differ significantly from classical NSAIDs by lacking the typical carboxylic group, which leads to a distinct binding mode within the enzyme's active site. researchgate.net

In a different context, the development of novel anticancer agents based on styrylbenzylsulfones, including a sodium acetate (B1210297) derivative, demonstrated that modifications to precursor molecules could optimize tumor cell cytotoxicity. nih.gov Similarly, studies on 2-phenoxybenzamides revealed that bulky, non-polar substituents on a terminal piperazinyl nitrogen appeared beneficial for high antiplasmodial activity. mdpi.com The position of substituents also plays a critical role; shifting a piperazinyl substituent from the ortho to the para position on an aniline ring resulted in the most potent and selective antiplasmodial compound in its series. mdpi.com General studies on other bioactive molecules have also reinforced that electron-withdrawing substituents can enhance the photosensitizing capabilities of certain compounds, a principle that can be applied to the design of phenoxyacetate (B1228835) analogues. rsc.org

| Compound Series | Substituent/Modification | Observed Effect on Biological Potency | Target |

|---|---|---|---|

| Phenoxyacetic Acid Derivatives | p-Bromo substitution on an aryl group | Enhanced affinity and potent inhibition nih.govmdpi.com | COX-2 |

| 2-Phenoxybenzamides | Bulky, non-polar pivaloyl group on piperazine | Sub-micromolar antiplasmodial activity mdpi.com | Plasmodium falciparum |

| 2-Phenoxybenzamides | Shift of piperazinyl substituent from meta to para | Significant increase in activity and selectivity mdpi.com | Plasmodium falciparum |

| Styrylbenzylsulfones | Modifications to precursor molecules | Optimized tumor cell cytotoxicity nih.gov | Cancer Cells (Multi-kinase inhibition) |

The development of potent and selective sodium 2-phenoxyacetate derivatives is increasingly guided by rational design principles. This approach involves the strategic integration of known pharmacophoric features and chemical motifs to achieve high affinity and specificity for a biological target. nih.govmdpi.com A primary example is the design of selective COX-2 inhibitors, which leverages structural differences between COX-1 and COX-2 enzymes, notably an extra side pocket in COX-2. nih.gov

The design strategy for these inhibitors often involves a core heterocyclic or homocyclic ring with two vicinal aryl groups. nih.govmdpi.com Researchers have successfully developed novel candidates by incorporating various chemical patterns, such as hydrogen bond spacers, carboxylic moieties, and specific hydrophobic groups, to optimize binding interactions with the COX-2 active site. nih.govmdpi.com For example, a phenoxyacetic acid derivative incorporating a chlorophenyl motif coupled to the main scaffold showed potent COX-2 activity comparable to the standard drug celecoxib. nih.govmdpi.com

This rational approach extends beyond COX inhibitors. The development of the multi-kinase inhibitor ON 01910.Na followed a logical progression from a tumor cell cytotoxicity screen, where modifications of precursor molecules led to lead optimization. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models are valuable tools in rational drug design, helping to predict the activity of new derivatives and guide structural modifications to improve potency. nih.gov

Mechanistic Investigations of Enzyme Modulation

Understanding the precise molecular mechanisms by which sodium 2-phenoxyacetate derivatives modulate enzyme activity is fundamental to their development as therapeutic agents. A combination of computational and experimental biochemical techniques is employed to characterize these interactions in detail.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net This method has been extensively applied to study the interactions of phenoxyacetate derivatives with various enzymes. For instance, docking studies of phenoxyacetanilide derivatives against the COX-2 enzyme have revealed specific binding modes and energies, helping to rationalize their observed anti-inflammatory activity. researchgate.netsemanticscholar.org

These simulations can identify key amino acid residues within the enzyme's active site that interact with the ligand. In the case of COX-2, residues such as TYR-355 and SER-530 have been identified as crucial for the binding of phenoxyacetanilide derivatives. semanticscholar.org The binding energy calculated from these simulations often correlates well with in vivo biological activity. For example, the derivative RKS-1 showed a strong docking score of -8.9 Kcal/mol against COX-2, which was consistent with its potent analgesic and anti-inflammatory effects. researchgate.netsemanticscholar.org

Molecular modeling has also been used to elucidate the interactions of potent phenoxyacetic acid derivatives with the COX-2 enzyme, providing a deeper understanding of their high affinity. mdpi.com Similarly, a chalcone (B49325) derivative of phenoxyacetate was studied through docking analysis against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Glutathione S-transferase (GST), revealing strong binding energies and supporting the experimental enzyme inhibition data. tandfonline.com

| Derivative | Target Enzyme | Binding Energy (Kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| RKS-1 (Phenoxyacetanilide) | COX-2 | -8.9 researchgate.netsemanticscholar.org | TYR-355 semanticscholar.org |

| RKS-2 (Phenoxyacetanilide) | COX-2 | -8.5 semanticscholar.org | SER-530, TYR-355 semanticscholar.org |

| Diclofenac Sodium (Reference) | COX-2 | -8.5 semanticscholar.org | SER-530 semanticscholar.org |

| Indomethacin (Reference) | COX-2 | -10.2 semanticscholar.org | SER-530 semanticscholar.org |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Acetylcholinesterase (AChE) | -11.24 tandfonline.com | Not Specified |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Butyrylcholinesterase (BChE) | -8.56 tandfonline.com | Not Specified |

| Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate | Glutathione S-transferase (GST) | -10.39 tandfonline.com | Not Specified |

Biochemical assays are essential for quantifying the inhibitory or activating effects of compounds on their target enzymes. For phenoxyacetate derivatives, in vitro enzyme inhibition assays are commonly used to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

A series of novel phenoxyacetic acid derivatives were evaluated for their inhibitory activity against COX-1 and COX-2 isozymes. Several compounds emerged as highly potent COX-2 inhibitors, with IC₅₀ values in the nanomolar range (0.06 to 0.09 µM), demonstrating powerful pharmacological potential that was superior to the reference drug mefenamic acid (IC₅₀ = 1.98 µM) and comparable to celecoxib (IC₅₀ = 0.05 µM). nih.gov

In another study, a chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, was investigated for its inhibitory effects on cholinesterases and GST. The compound exhibited potent inhibition with calculated Kᵢ values of 11.13 µM for AChE, 8.74 µM for BChE, and 14.19 µM for GST. tandfonline.com The development of the anticancer agent ON 01910.Na also involved extensive biological activity screening that identified it as a multi-kinase inhibitor. nih.gov

| Compound/Derivative | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Reference Drug | Reference IC₅₀ |

|---|---|---|---|---|

| Compound 5d | COX-2 | IC₅₀ = 0.06 µM nih.gov | Celecoxib | 0.05 µM nih.gov |

| Compound 5f | COX-2 | IC₅₀ = 0.08 µM nih.gov | Celecoxib | 0.05 µM nih.gov |

| Compound 7b | COX-2 | IC₅₀ = 0.07 µM nih.gov | Celecoxib | 0.05 µM nih.gov |

| Compound 10c | COX-2 | IC₅₀ = 0.09 µM nih.gov | Celecoxib | 0.05 µM nih.gov |

| Ethyl 2-(4-(3-(...)phenoxy)acetate | AChE | Kᵢ = 11.13 µM tandfonline.com | N/A | N/A |

| Ethyl 2-(4-(3-(...)phenoxy)acetate | BChE | Kᵢ = 8.74 µM tandfonline.com | N/A | N/A |

| Ethyl 2-(4-(3-(...)phenoxy)acetate | GST | Kᵢ = 14.19 µM tandfonline.com | N/A | N/A |

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, minimizing off-target effects. Selectivity profiling assesses the activity of a compound against a panel of related enzymes.

Cyclooxygenases: For anti-inflammatory phenoxyacetate derivatives, selectivity for COX-2 over COX-1 is a primary goal to improve gastrointestinal safety. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to quantify this preference. Several newly synthesized phenoxyacetic acid derivatives have demonstrated high COX-2 selectivity, with SI values ranging from 111.53 to 133.34, which are significant, although lower than the highly selective reference drug celecoxib (SI = 298.6). nih.gov The development of such selective inhibitors marks a significant advancement in inflammatory treatment. mdpi.com

Kinases: The phenoxyacetate scaffold is also present in compounds targeting other enzyme families. The novel anticancer agent sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na) was identified as a multi-kinase inhibitor, indicating its activity against several members of the kinase family. nih.gov Such profiling is crucial for understanding the compound's mechanism of action and potential therapeutic applications in oncology.

Sodium Channels: Pharmacological modulation of sodium channels is important for treating conditions like epilepsy, pain, and cardiac arrhythmias. nih.govsemanticscholar.org These channels are inhibited by a structurally diverse range of molecules. nih.gov While extensive research exists on sodium channel blockers, the current search results did not yield specific studies detailing the activity or selectivity profiling of sodium 2-phenoxyacetate derivatives against this particular enzyme family.

Research into Antimicrobial Properties

Derivatives of sodium 2-phenoxyacetate have been the subject of extensive research to determine their efficacy as antimicrobial agents. These investigations have explored their activity against a wide spectrum of bacteria and fungi, as well as the challenges posed by microbial resistance.

In Vitro Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Numerous studies have demonstrated the antibacterial potential of phenoxyacetic acid derivatives. For instance, 4-(2-methyl-phenylazo)-phenoxyacetic acid has shown notable antimicrobial activity against Streptococcus pyogenes, with a 20mm zone of inhibition. jetir.org Another derivative, 4-Methoxyphenoxyacetic acid, was effective against Salmonella paratyphi, producing a 30mm/ml zone of inhibition at a concentration of 100 µl. jetir.org

The in vitro activity of various synthesized compounds has been screened against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. jetir.org While some N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides were found to be devoid of antibacterial activity at concentrations of 50 micrograms/ml, other derivatives have shown significant effects. nih.gov For example, (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate displayed significant antibacterial activity with a 15mm zone of inhibition, compared to the ciprofloxacin reference drug at 26mm. jetir.org

Furthermore, certain salicylanilide derivatives have demonstrated good activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 0.5 mg/mL, though they showed no inhibition of Gram-negative strains. mdpi.com Acylthiourea derivatives have also proven active against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial activity of these compounds is influenced by their chemical structure; derivatives with iodine and nitro substituents tend to be more effective against Gram-negative bacteria, whereas those with electron-donating groups like methyl and ethyl show higher efficacy against Gram-positive strains. researchgate.net

Table 1: In Vitro Efficacy of Sodium 2-Phenoxyacetate Derivatives Against Bacterial Strains

| Derivative Compound | Bacterial Strain | Efficacy Measurement | Result |

|---|---|---|---|

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | Zone of Inhibition | 20 mm |

| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | Zone of Inhibition | 30 mm/ml |

| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 15 mm |

| 2-Cl-substituted salicylanilide derivatives | Gram-positive bacteria | MIC | 0.125–0.5 mg/mL |

In Vitro Efficacy Against Fungal Species

The antifungal properties of sodium 2-phenoxyacetate and its derivatives have also been investigated. Sodium acetate, a component of the subject compound, has demonstrated strong antifungal properties against a variety of molds, including species of Aspergillus, Penicillium, and Fusarium. nih.gov Research has shown that sodium acetate in MRS medium affected the growth of 33 out of 42 tested mold strains. nih.gov